Fluoro-(p-tolyl)-benzothiazole is a compound that belongs to the class of benzothiazole derivatives, which are known for their diverse biological activities. This compound features a fluorine atom and a p-tolyl group attached to the benzothiazole moiety, enhancing its potential for various applications in medicinal chemistry and material sciences. Benzothiazole derivatives have been extensively studied due to their roles in pharmaceuticals, particularly as anti-tubercular agents and in other therapeutic areas.
Fluoro-(p-tolyl)-benzothiazole can be synthesized through various chemical reactions involving benzothiazole and substituted aromatic compounds. It falls under the classification of heterocyclic compounds, specifically thiazoles, which are characterized by the presence of sulfur and nitrogen atoms in their ring structure. The presence of the fluorine atom contributes to its unique chemical properties, making it an interesting subject for research.
The synthesis of Fluoro-(p-tolyl)-benzothiazole typically involves multi-step reactions. One common method includes:
These reactions often require specific conditions such as temperature control, solvent selection (commonly dimethylformamide or ethanol), and catalysts (such as piperidine) to promote the desired transformations .
Fluoro-(p-tolyl)-benzothiazole possesses a distinct molecular structure characterized by:
The molecular formula can be represented as CHFNS, with a molar mass of approximately 205.25 g/mol. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are typically employed to confirm its structure .
Fluoro-(p-tolyl)-benzothiazole can undergo various chemical reactions:
These reactions are crucial for developing new compounds with potential therapeutic applications .
The mechanism of action for Fluoro-(p-tolyl)-benzothiazole, particularly in biological contexts, often involves interaction with specific targets within microbial cells. For instance, similar benzothiazole derivatives have shown efficacy against Mycobacterium tuberculosis by inhibiting essential enzymes involved in bacterial metabolism.
The proposed mechanism includes:
Quantitative data from studies indicate that certain derivatives possess significant inhibitory concentrations against pathogens, showcasing their potential as therapeutic agents .
Fluoro-(p-tolyl)-benzothiazole exhibits several notable physical and chemical properties:
Spectroscopic data confirm its functional groups and structural integrity through characteristic peaks observed in IR and NMR spectra .
Fluoro-(p-tolyl)-benzothiazole has several applications across various scientific fields:
Research continues into optimizing its structure for enhanced efficacy and reduced toxicity in therapeutic applications .
The synthesis of the benzothiazole core in Fluoro-(p-tolyl)-benzothiazole leverages solvent-free and catalyst-driven protocols to minimize environmental impact. A prominent method employs imidazolium chlorozincate ionic liquid supported on magnetite nanoparticles (LAIL@MNP), enabling cyclization under mild conditions. This approach achieves yields up to 90% within 30 minutes via sonication, producing water as the sole byproduct. The nanocatalyst exhibits excellent recyclability, maintaining 73% efficiency after five cycles [1]. Solvent-free reactions are equally critical; in situ condensation of ortho-halothioanilides with methylene-active compounds avoids toxic solvents, while radical cascade cyclization using di(tert-butyl)peroxide (DTBP) in fluorobenzene furnishes C-2-substituted benzothiazoles [3]. These strategies align with green chemistry principles by eliminating volatile organic compounds (VOCs), enhancing atom economy, and enabling energy-efficient purification.
Table 1: Green Synthesis Protocols for Benzothiazole Core
Method | Catalyst/Reagent | Conditions | Yield (%) | Byproduct |
---|---|---|---|---|
Ionic liquid nanocatalyst | LAIL@MNP | Solvent-free, sonication | 82–90 | H₂O |
Radical cyclization | DTBP | Fluorobenzene, 110°C | 47–89 | None |
SRN1 mechanism | NaH | Room temperature | Quantitative | NaI |
Fluorination at the C5 position of benzothiazole is achieved via electrophilic fluorination or nucleophilic substitution. Electrophilic agents like Selectfluor ([1-chloromethyl-4-fluoro-1,4-diazoniabicyclo(2.2.2)octane bis(tetrafluoroborate)]) enable direct C–H fluorination, enhancing metabolic stability and lipophilicity. Alternatively, nucleophilic displacement of halogenated precursors uses fluoroidomethane (ICH₂F) under basic conditions. For Fluoro-(p-tolyl)-benzothiazole, fluorination precedes p-tolyl introduction to avoid side reactions. Fluorinated benzotriazole-modified polymers demonstrate that fluorine atoms deepen highest occupied molecular orbital (HOMO) energy levels (–5.37 eV), improving charge transport in optoelectronic applications [4] [9]. Monofluoromethylation of N-heterocycles further employs fluorohalomethanes (XCH₂F, X = Cl, Br, I) or in situ-generated fluoromethyl radicals (·CH₂F) for C–C bond formation [10].
Bioisosteric modifications optimize pharmacokinetics while retaining target affinity. Replacing the 1,2,3-triazole ring with 1H-tetrazole in (5-benzylthiazol-2-yl)benzamides significantly enhances anti-leukemic activity. For example, compound N-(5-(4-fluorobenzyl)thiazol-2-yl)-4-(1H-tetrazol-1-yl)benzamide inhibits leukemia K-562 cells at IC₅₀ = 56.4 nM, a 36-fold improvement over triazole analogs [2]. The tetrazole group mimics triazole’s hydrogen-bonding capacity but offers superior metabolic resistance due to its higher aromaticity. Similarly, in VEGFR-2 inhibitors, thiazolidine-2,4-dione replaces diaryl urea as the hydrogen-bond donor-acceptor pharmacophore, improving solubility [5]. Such replacements exploit steric and electronic similarities while modulating bioavailability, as the CH₂F group serves as a bioisostere for –CH₃, –CH₂OH, or –CH₂NH₂ [10].
Microwave irradiation accelerates benzothiazole formation, reducing reaction times from hours to minutes. For instance, Schiff base condensation involving benzothiazole-2-amines and aldehydes concludes within 15–20 minutes at 70–75°C using polyethylene glycol-400 as a solvent, yielding >90% product [6]. Solvent-free protocols are equally efficient; Yacobsen cyclization of thioanilides uses K₃Fe(CN)₆ in aqueous NaOH at 80°C, eliminating organic solvents [3]. Fluoro-(p-tolyl)-benzothiazole synthesis benefits from these methods, as microwave-assisted fluorination ensures regioselectivity and prevents decomposition. Comparative studies show microwave-enhanced reactions improve yields by 19% and reduce time by 90% versus conventional heating [6].
Table 2: Efficiency of Microwave vs. Conventional Synthesis
Reaction Type | Conventional Time/Yield | Microwave Time/Yield | Efficiency Gain |
---|---|---|---|
Schiff base formation | 290 min / 78% | 20 min / 97% | 14.5× faster, +19% yield |
Triazole-amide coupling | 4–6 h / 70–75% | 33–90 s / 82% | 200× faster, +7–12% yield |
Thiadiazole cyclization | 3 h / 68% | 8 min / 94% | 22.5× faster, +26% yield |
Molecular hybridization merges benzothiazole with pharmacophoric motifs to enhance target engagement. In VEGFR-2 inhibitors, 2-aminobenzothiazole links to thiazolidine-2,4-dione or cyanothiouracil via flexible acetamide spacers, mimicking Sorafenib’s pharmacophores. Hybrid N-(5-(4-fluorobenzyl)thiazol-2-yl)-4-(1H-tetrazol-1-yl)benzamide exhibits dual DNA damage and apoptosis induction in leukemia cells [2] [5]. Another approach conjugates benzothiazole with 1,3,4-thiadiazole aryl urea, optimizing hydrophobic interactions in the VEGFR-2 allosteric site. These hybrids leverage synergistic effects: benzothiazole provides planar rigidity for ATP-binding pocket insertion, while thiazolidinedione augments hydrogen bonding with Glu885/Asp1046 residues. Such designs achieve nanomolar VEGFR-2 inhibition (IC₅₀ = 91 nM) and selective cytotoxicity against cancer cells [5].
CAS No.: 31373-65-6
CAS No.: 23103-35-7
CAS No.: 76663-30-4
CAS No.:
CAS No.: 637-23-0
CAS No.: 731002-50-9